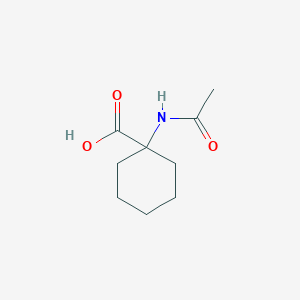

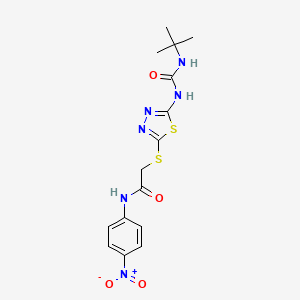

![molecular formula C16H21NO4S B2813958 (E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane CAS No. 1421587-50-9](/img/structure/B2813958.png)

(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spirocyclic structure, possibly through a cyclization reaction. The styrylsulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic backbone, with the styrylsulfonyl group attached at the 4-position. The presence of oxygen and nitrogen atoms in the rings would likely have a significant impact on the compound’s conformation and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The sulfonyl group is typically quite stable but can participate in certain reactions under the right conditions. The spirocyclic structure could also undergo reactions, particularly at the positions adjacent to the oxygen and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the sulfonyl group could enhance its solubility in polar solvents. The spirocyclic structure could impact its boiling and melting points .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Prins Cascade Cyclization : A novel Prins cascade process for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives through the coupling of aldehydes with specific sulfonamide has been developed. This method marks the first report of synthesizing spiromorpholinotetrahydropyran derivatives via Prins bicyclization, indicating the potential of these compounds in complex molecular construction (Reddy et al., 2014).

Spirocyclic Derivatives for Antibacterial Agents : Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been used in the synthesis of new ciprofloxacin derivatives to explore their antibacterial properties. Despite a narrower activity spectrum compared to ciprofloxacin, some compounds showed distinct activity against specific bacterial strains, demonstrating the application of spirocyclic derivatives in developing antibacterial agents (Lukin et al., 2022).

Material Science and Electrochemistry

- Ionic Liquid Electrolytes for Lithium Metal Batteries : A binary ionic liquid electrolyte system, including a compound with a 2-oxo-3,9-dioxa-6-azonia-spiro[5.5]undecane structure, was investigated for its effects on battery cycling behavior and dendrite growth suppression in lithium metal batteries. This research suggests the potential of such compounds in improving the safety and efficiency of lithium batteries (Lane et al., 2010).

Pharmacological Properties

- HIV-1 Integrase Inhibitory Activity : Spiroundecane derivatives, including 2,4-dioxaspiro[5.5]undecane ketone and 2,4-dioxa-spiro[5.5]undec-8-ene, were synthesized and evaluated for their inhibitory activity against HIV-1 integrase. These compounds have shown potential as novel chemotypes for developing integrase inhibitors, highlighting their relevance in antiviral research (Shults et al., 2007).

Direcciones Futuras

The future directions for research on this compound would depend on its intended applications. If it shows promise as a drug, further studies could explore its pharmacological effects and potential for development into a therapeutic agent. If it’s used in materials or chemical processes, research could focus on optimizing its synthesis and exploring new applications .

Propiedades

IUPAC Name |

4-[(E)-2-phenylethenyl]sulfonyl-1,9-dioxa-4-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c18-22(19,13-6-15-4-2-1-3-5-15)17-9-12-21-16(14-17)7-10-20-11-8-16/h1-6,13H,7-12,14H2/b13-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYDPLWDEWVZJY-AWNIVKPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)S(=O)(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC12CN(CCO2)S(=O)(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

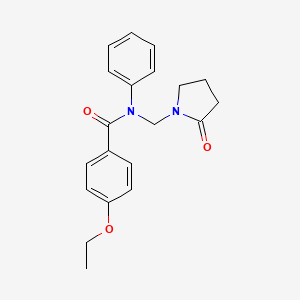

![[(5-formyl-1-phenyl-1H-imidazol-4-yl)sulfanyl]acetic acid](/img/structure/B2813878.png)

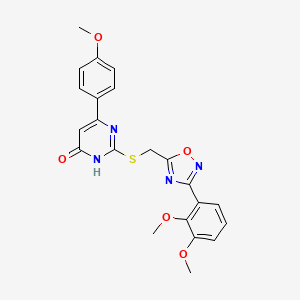

![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)

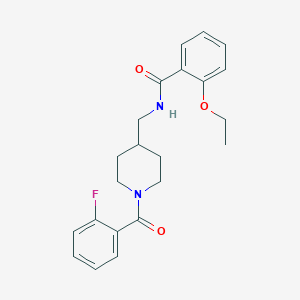

![Ethyl 2-[[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]amino]acetate](/img/structure/B2813881.png)

![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)

![8-Bromo-7-[3-(5-chloro-2-methylanilino)propyl]-3-methyl-1-(2-methylpropyl)purine-2,6-dione](/img/structure/B2813890.png)

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813894.png)

![N-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813897.png)